(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine

Medicinal Chemistry Chiral Resolution Enantioselective Synthesis

(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine (CAS 1213068-49-5) is a chiral, halogen-substituted phenylprop-2-enylamine derivative with molecular formula C₉H₉BrFN and molecular weight 230.08 g/mol. The compound features a primary amine group and a terminal alkene, offering orthogonal reactivity for derivatization.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
Cat. No. B13044016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC=CC(C1=C(C=CC(=C1)Br)F)N
InChIInChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1
InChIKeyGUAWUQXVJANDEW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine: A Chiral Fluorinated Arylamine Building Block for Enantioselective Synthesis and Drug Discovery


(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine (CAS 1213068-49-5) is a chiral, halogen-substituted phenylprop-2-enylamine derivative with molecular formula C₉H₉BrFN and molecular weight 230.08 g/mol . The compound features a primary amine group and a terminal alkene, offering orthogonal reactivity for derivatization. Its (R)-configuration at the chiral center is critical for stereospecific biological interactions and asymmetric synthesis applications. The presence of bromine and fluorine substituents on the aromatic ring facilitates further functionalization via cross-coupling reactions, making it a versatile building block in medicinal chemistry and chemical biology .

Why (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine Cannot Be Replaced by Its S-Enantiomer or Racemate in Critical Research Applications


Generic substitution of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine with its (1S)-enantiomer (CAS 1213022-05-9) or the racemic mixture (CAS 1270399-57-9) fundamentally compromises stereochemical fidelity in enantioselective synthesis and target engagement studies. The (1R) and (1S) enantiomers are non-superimposable mirror images with distinct three-dimensional orientations of the amine, alkene, and aryl substituents [1]. In biological systems, chiral amines often exhibit enantiospecific binding to receptors, enzymes, and transporters—a phenomenon well-documented across GPCRs, kinases, and epigenetic targets . Using the racemate introduces a 1:1 mixture of active and potentially inactive or antagonistic enantiomers, confounding dose-response relationships and structure-activity interpretations. The terminal alkene and halogen pattern provide a consistent scaffold across enantiomers, but the stereogenic center remains the definitive differentiator for procurement decisions in asymmetric catalysis, chiral chromatography method development, and stereospecific SAR campaigns.

Quantitative Differentiation of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine: Purity, Stereochemistry, and Comparative Data


Chiral Purity: Defined (R)-Stereochemistry vs. Racemic Mixture

(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is supplied with a minimum chemical purity of 98% and a defined (R)-configuration at the stereogenic center . In contrast, the racemic mixture (CAS 1270399-57-9) consists of equal parts (1R) and (1S) enantiomers, diluting the active stereoisomer by 50% . This purity specification directly impacts downstream synthetic yields and biological assay reproducibility.

Medicinal Chemistry Chiral Resolution Enantioselective Synthesis

Enantiomeric Distinction: Structural Comparison with (1S)-Enantiomer

The (1R)-enantiomer (CAS 1213068-49-5) and (1S)-enantiomer (CAS 1213022-05-9) are distinct chemical entities with different SMILES notations: C=C[C@H](C1=C(C=CC(=C1)Br)F)N for the (R)-isomer and C=C[C@@H](C1=C(C=CC(=C1)Br)F)N for the (S)-isomer . This stereochemical divergence dictates differential recognition by chiral biological targets and catalytic environments.

Chiral Pharmacology Asymmetric Catalysis Structure-Activity Relationship

Predicted Physicochemical Properties: Stability and Handling Parameters

The compound exhibits predicted physicochemical parameters that inform storage and handling. The predicted acid dissociation constant (pKa) is 7.83 ± 0.10 , and the calculated partition coefficient (LogP) is 2.774 . These values suggest the compound is moderately lipophilic and will be predominantly protonated at physiological pH, influencing solubility and membrane permeability.

Compound Management Drug Design Physical Chemistry

Optimal Use Cases for (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine in Research and Development


Chiral Building Block for Enantioselective Synthesis of Fluorinated Drug Candidates

The defined (R)-stereochemistry and orthogonal amine/alkene functional groups make this compound an ideal starting material for constructing stereochemically complex fluorinated pharmaceuticals. It can be elaborated via reductive amination, cross-coupling at the bromine site, or alkene functionalization to generate diverse chiral amine libraries . The high enantiomeric purity ensures that downstream products maintain stereochemical integrity without the need for late-stage chiral resolution.

Reference Standard for Chiral Chromatography Method Development

As a single, well-defined (R)-enantiomer, this compound serves as a critical reference standard for developing and validating chiral HPLC or SFC methods. It enables accurate determination of enantiomeric excess in asymmetric synthesis reactions and facilitates the separation of (1R) and (1S) enantiomers from racemic mixtures. The distinct SMILES notation and predicted LogP support retention time prediction .

Probe for Stereospecific Target Engagement in Epigenetic and GPCR Research

Preliminary data from BindingDB indicate that structurally related chiral arylalkylamines interact with histone deacetylases (HDACs) and G-protein coupled receptors (GPR119) with nanomolar affinity [1]. While not directly confirmed for this specific compound, the (1R)-enantiomer's defined stereochemistry is essential for exploring enantiospecific binding modes to these and other chiral targets, avoiding the confounding effects of racemic mixtures.

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